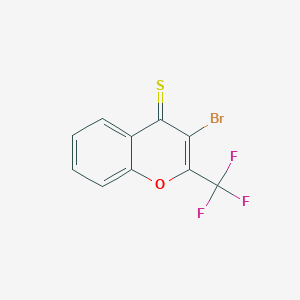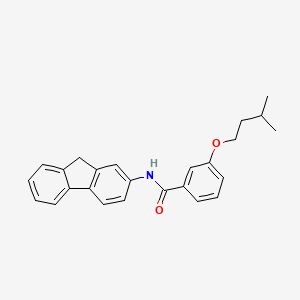![molecular formula C18H17N3 B12452172 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
The synthesis of 1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Pyrrolo Group: The pyrrolo group is introduced through cyclization reactions involving appropriate intermediates.
Substitution Reactions: The final step involves the substitution of the 3-methylphenyl group and the amine group at the desired positions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反应分析
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE has several scientific research applications:
作用机制
The mechanism of action of 1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-Methylquinoline: A derivative with similar properties but different substitution patterns.
4-Hydroxyquinoline: Known for its antimicrobial properties.
The uniqueness of 1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE lies in its specific substitution pattern and the presence of the pyrrolo group, which imparts distinct chemical and biological properties .
属性
分子式 |
C18H17N3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c1-12-5-4-6-13(11-12)21-10-9-15-17(19)14-7-2-3-8-16(14)20-18(15)21/h2-8,11H,9-10H2,1H3,(H2,19,20) |
InChI 键 |
TWKBMFXNTDXITI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


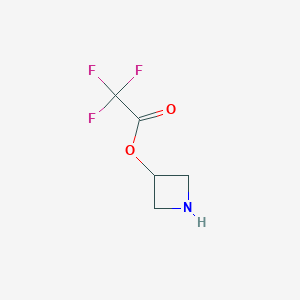
![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
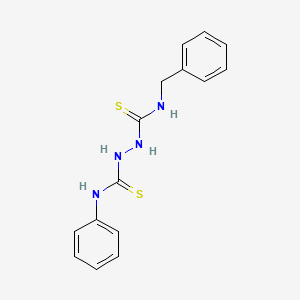
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)
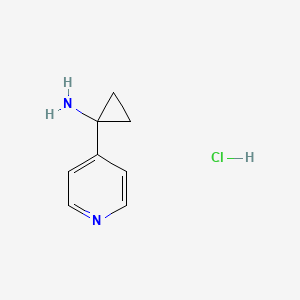
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
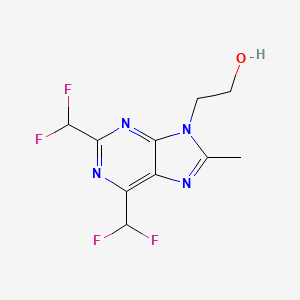
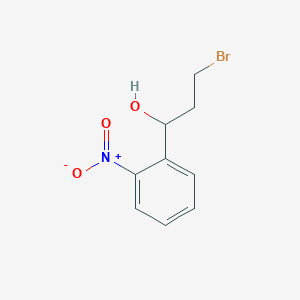
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
